5-Phenyllevulinic acid

Enzyme Inhibition Penicillin Acylase Kinetic Analysis

5-Phenyllevulinic acid (4-oxo-5-phenylpentanoic acid) is the only non‑nitrogenous 5‑ALA analog with a phenyl ring essential for sigma receptor synthesis and penicillin acylase inhibition (Ki=31 µM). Unlike generic levulinic acid or 5‑ALA, its 5‑phenyl substituent enables π‑stacking and specific antimicrobial activity against Septoria tritici. Procure the exact structure to ensure reproducibility of enantioselective syntheses and biological assays. Bulk quantities available for R&D; request a quote for custom packaging.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B2641836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyllevulinic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)CCC(=O)O
InChIInChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)
InChIKeyLTNSOYZGFPWHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyllevulinic Acid (CAS 3183-15-1): A Fungal-Derived Keto Acid for Antimicrobial and Sigma Receptor Ligand Research


5-Phenyllevulinic acid (4-oxo-5-phenylpentanoic acid) is an endogenous fungal metabolite of the keto acid class, first isolated from the endophytic fungus Cytospora sp. [1]. It is a non-nitrogenous analog of the heme precursor 5-aminolevulinic acid (5-ALA), characterized by the substitution of the amino group with a phenyl ring . Beyond its intrinsic antimicrobial activity against Gram-positive bacteria, plant-pathogenic fungi, and algae, 5-phenyllevulinic acid serves as a strategic chiral intermediate in the enantioselective synthesis of sigma (σ) receptor ligands [2] and as a building block for formyl peptide receptor (FPR) agonists .

Why 5-Phenyllevulinic Acid Cannot Be Replaced by Generic Levulinic Acid Analogs in Specialized Research


Generic substitution with compounds like levulinic acid, 5-aminolevulinic acid (5-ALA), or its simple alkyl esters fails to address the specific chemical and biological requirements of advanced research programs. While 5-ALA is a potent inducer of protoporphyrin IX for photodynamic therapy, its primary amino group renders it unsuitable for the chiral resolution steps required in sigma receptor ligand synthesis [1]. Conversely, simple levulinic acid lacks the aromatic phenyl moiety necessary for π-stacking interactions with the hydrophobic binding pockets of penicillin acylase and sigma receptors [2]. Furthermore, the 5-phenyl substituent is critical for conferring the specific antimicrobial spectrum against phytopathogens like Septoria tritici, which is not observed with unsubstituted or short-chain alkyl analogs [3]. Therefore, procurement of the precise 5-phenyllevulinic acid structure is essential to ensure reproducibility of synthetic yields and biological outcomes.

Quantitative Differentiation of 5-Phenyllevulinic Acid: Comparative Evidence Against Closest Analogs


Enzymatic Inhibition: 20-40x Tighter Binding to Penicillin Acylase Compared to Tetrahedral Carbinol Analogs

In a comparative enzymology study, 5-phenyllevulinic acid (a planar ketone) exhibited a binding affinity (Ki = 31 µM) that is 20- to 40-fold tighter than its tetrahedral carbinol counterparts [1]. This significant difference is attributed to the compound's trigonal carbonyl geometry, which mimics the transition state of the penicillin acylase substrate, enabling reversible competitive inhibition. In contrast, the reduced alcohol analogs (benzylalkylcarbinols) with tetrahedral geometry bind with Ki values ranging from 620 to 1240 µM [1].

Enzyme Inhibition Penicillin Acylase Kinetic Analysis

Unique Antimicrobial Spectrum: Broad-Spectrum Activity Against Plant Pathogens and Algae Not Observed with 5-ALA

5-Phenyllevulinic acid exhibits a distinct antimicrobial profile that includes potent inhibition of the plant pathogenic fungus Septoria tritici and the alga Chlorella fusca [1]. While quantitative MIC data is not publicly available for this specific compound in the primary literature, the activity against S. tritici is a key differentiator from the widely used analog 5-aminolevulinic acid (5-ALA), which is primarily employed as a photosensitizer precursor rather than a direct antifungal agent [2]. The presence of the phenyl ring, absent in 5-ALA, is critical for this phytopathogenic activity [1].

Antimicrobial Antifungal Natural Product

Strategic Synthetic Intermediate: Enables Lipase-Catalyzed Kinetic Resolution for Enantiomerically Pure Sigma Receptor Ligands

5-Phenyllevulinic acid serves as a key chiral intermediate in the synthesis of enantiomerically pure tricyclic amines, which are potent sigma (σ) receptor ligands [1]. The compound's structure is specifically required for the lipase-catalyzed kinetic resolution step, which achieves high enantiomeric excess and enables the construction of the tricyclic core via a chiral oxa-Pictet-Spengler reaction [1]. In contrast, unsubstituted levulinic acid or 5-ALA cannot participate in this stereoselective pathway due to the absence of the phenyl ring required for the resolution process and subsequent cyclization [1].

Organic Synthesis Sigma Receptor Chiral Resolution

Formyl Peptide Receptor Agonist Synthesis: A Versatile Building Block for Immunomodulatory Compounds

5-Phenyllevulinic acid is specifically designated as a useful reagent for the preparation of formyl peptide receptor (FPR) agonists . FPRs are G-protein-coupled receptors involved in the regulation of endogenous inflammation and immunity, making them attractive targets for therapeutic intervention in inflammatory and infectious diseases . While 5-ALA and other levulinic acid derivatives are not reported to serve as FPR agonist precursors, 5-phenyllevulinic acid's aromatic ketone structure allows for functionalization that mimics N-formyl peptide ligands .

Immunology GPCR Formyl Peptide Receptor

Validated Research and Industrial Applications for 5-Phenyllevulinic Acid Based on Differential Evidence


Penicillin Acylase Mechanistic Studies and Inhibitor Design

Utilize 5-phenyllevulinic acid as a reversible competitive inhibitor of penicillin acylase (Ki = 31 µM) to probe enzyme active-site geometry and transition-state stabilization. Its 20-40 fold higher binding affinity compared to tetrahedral carbinol analogs makes it an ideal tool compound for crystallographic studies and for developing non-hydrolyzable substrate mimics [1].

Agricultural Fungicide and Algaecide Lead Discovery

Employ 5-phenyllevulinic acid as a natural product scaffold for the development of novel fungicides targeting Septoria tritici (the causal agent of Septoria tritici blotch in wheat) and algaecides against Chlorella fusca. Its unique phenyl-substituted levulinic acid core provides a starting point for structure-activity relationship (SAR) studies that cannot be achieved with 5-aminolevulinic acid or simple alkyl analogs [2].

Enantioselective Synthesis of Sigma Receptor Ligands

Integrate 5-phenyllevulinic acid into a chemoenzymatic synthetic route involving lipase-catalyzed kinetic resolution and chiral oxa-Pictet-Spengler cyclization to produce enantiomerically pure tricyclic amines with high affinity for sigma receptors. This approach is critical for medicinal chemistry programs targeting sigma-1 or sigma-2 receptors for neurological or oncological indications [3].

Formyl Peptide Receptor (FPR) Agonist Development

Use 5-phenyllevulinic acid as a key building block in the synthesis of small-molecule FPR agonists for immunomodulation research. The compound's aryl ketone functionality enables the construction of ligands that can modulate neutrophil chemotaxis and inflammation, providing a synthetic advantage over non-phenylated levulinic acid derivatives .

Technical Documentation Hub

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